5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20288502
InChI: InChI=1S/C15H11BrClN5O2/c1-24-14-5-3-10(7-12(14)17)19-15(23)11-6-9(16)2-4-13(11)22-8-18-20-21-22/h2-8H,1H3,(H,19,23)
SMILES:
Molecular Formula: C15H11BrClN5O2
Molecular Weight: 408.64 g/mol

5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

VCID: VC20288502

Molecular Formula: C15H11BrClN5O2

Molecular Weight: 408.64 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide -

Description

5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives containing functional groups such as bromine, chlorine, methoxy, and tetrazole. These structural features make it a potential candidate for various pharmacological and chemical applications, particularly in medicinal chemistry.

Structural Characteristics

The molecular structure of 5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide includes:

  • Core Structure: A benzamide backbone with substitutions at specific positions.

  • Functional Groups:

    • Bromine at the 5th position of the benzamide ring.

    • A tetrazole group at the 2nd position.

    • A substituted phenyl ring containing chlorine (at position 3) and methoxy (at position 4).

Molecular Formula and Weight:

PropertyValue
Molecular FormulaC15H11BrClN5O
Molecular Weight~409.64 g/mol

Chemical Identifiers:

IdentifierValue
IUPAC Name5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
SMILES RepresentationBrC1=CC=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)OC)N3NNNN3

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Tetrazole Formation: The tetrazole group is introduced via cyclization reactions involving azides and nitriles under acidic or catalytic conditions.

  • Benzamide Derivatization: The brominated benzamide is prepared by reacting brominated benzoic acid derivatives with amines under condensation conditions.

  • Substituted Phenyl Attachment: The final step involves coupling the benzamide core with a substituted phenyl group containing chlorine and methoxy functionalities.

Applications and Potential Uses

The unique combination of functional groups in this compound makes it relevant for:

  • Pharmacological Research:

    • Tetrazole derivatives are known for their bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.

    • The presence of halogens (bromine and chlorine) enhances lipophilicity, potentially improving cell membrane permeability.

  • Molecular Docking Studies:

    • Compounds like this are often evaluated computationally to predict interactions with biological targets such as enzymes or receptors.

  • Material Science:

    • Functionalized benzamides are used in designing advanced materials due to their electronic properties.

Analytical Data

To confirm the structure and purity of 5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, standard analytical techniques are employed:

Spectroscopic Data:

TechniqueObservations
NMR (Proton & Carbon)Peaks corresponding to aromatic protons, methoxy group, and amide hydrogen.
IR SpectroscopyCharacteristic peaks for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and tetrazole (~1500 cm⁻¹).
Mass SpectrometryMolecular ion peak at ~410 m/z confirming molecular weight.

Chromatography:

High-performance liquid chromatography (HPLC) is used to assess purity (>95%).

Research Findings

Studies on similar compounds suggest that:

  • Bioactivity: Tetrazole-containing benzamides exhibit significant biological activity due to their ability to mimic carboxylic acids in binding interactions.

  • Structure-Activity Relationship (SAR): Substituents like bromine and methoxy influence both potency and selectivity against biological targets.

  • Stability: These compounds are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Product Name 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Molecular Formula C15H11BrClN5O2
Molecular Weight 408.64 g/mol
IUPAC Name 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H11BrClN5O2/c1-24-14-5-3-10(7-12(14)17)19-15(23)11-6-9(16)2-4-13(11)22-8-18-20-21-22/h2-8H,1H3,(H,19,23)
Standard InChIKey PJTYIXFXTUSTTG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl
PubChem Compound 42535879
Last Modified Aug 15 2024

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